REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.[CH2:16](O)[CH3:17]>Br.C(O)(=O)C>[CH2:16]([O:14][C:12](=[O:13])[CH2:11][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1)=[O:15])[CH3:17]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C(CCC(=O)O)=O
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
|
Br
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
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reactant
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled slightly
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Type
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CONCENTRATION
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Details
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The solvent was concentrated under vacuum
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Type
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ADDITION
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Details
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Additional ethanol (100 mL) was added
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Type
|
CONCENTRATION
|
Details
|
solvent concentrated under vacuum again
|
Type
|
CUSTOM
|
Details
|
The resulting oil was crystallized from ethyl acetate/hexanes
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Type
|
CUSTOM
|
Details
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to produce 8.65 g (37%)
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCC(=O)C1=CC=C(C=C1)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |